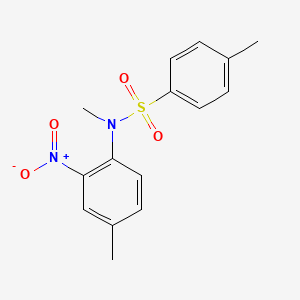

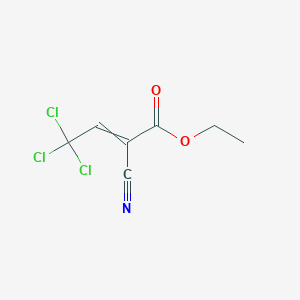

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

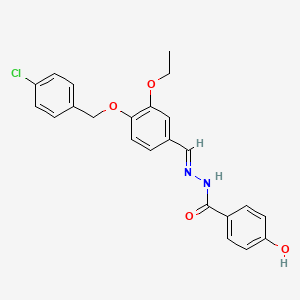

N,4-Dimethyl-N-(4-methyl-2-nitrophenyl)benzolsulfonamid ist eine organische Verbindung mit der Summenformel C15H16N2O4S. Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzolsulfonamidgruppe aus, die ein häufiges Strukturmotiv in verschiedenen Arzneimitteln und Agrochemikalien ist. Die Struktur der Verbindung umfasst eine Nitrogruppe, die ihre chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,4-Dimethyl-N-(4-methyl-2-nitrophenyl)benzolsulfonamid umfasst typischerweise die folgenden Schritte:

Sulfonierung: Die Sulfonamidgruppe wird durch Reaktion der nitrierten aromatischen Verbindung mit Sulfonylchlorid in Gegenwart einer Base wie Pyridin eingeführt.

Methylierung: Die Methylgruppen werden durch Alkylierungsreaktionen unter Verwendung von Methyliodid oder Dimethylsulfat in Gegenwart einer starken Base wie Natriumhydrid eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen (Temperatur, Druck und pH-Wert) sind entscheidend, um den Produktionsprozess zu optimieren und Nebenprodukte zu minimieren.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Nitrogruppe kann unter katalytischen Hydrierungsbedingungen zur Bildung von Amino-Derivaten reduziert werden.

Reduktion: Die Verbindung kann mit Reagenzien wie Lithiumaluminiumhydrid reduziert werden, um entsprechende Amine zu ergeben.

Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen, wie z. B. Halogenierung, Nitrierung und Sulfonierung.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas mit einem Palladium-auf-Kohlenstoff-Katalysator.

Reduktion: Lithiumaluminiumhydrid oder katalytische Hydrierung.

Substitution: Halogene (Chlor, Brom) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid.

Hauptprodukte, die gebildet werden

Amine: Aus der Reduktion der Nitrogruppe.

Halogenierte Derivate: Aus Halogenierungsreaktionen.

Sulfonierte Derivate: Aus Sulfonierungsreaktionen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Amines: From the reduction of the nitro group.

Halogenated Derivatives: From halogenation reactions.

Sulfonated Derivatives: From sulfonation reactions.

Wissenschaftliche Forschungsanwendungen

Chemie

N,4-Dimethyl-N-(4-methyl-2-nitrophenyl)benzolsulfonamid wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Baustein bei der Entwicklung neuer Materialien und Katalysatoren.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Nitroaromaten auf zelluläre Prozesse zu untersuchen. Ihre Derivate können antimikrobielle oder krebshemmende Eigenschaften aufweisen, was sie zu einem interessanten Forschungsgegenstand in der Wirkstoffforschung macht.

Medizin

Die Sulfonamidgruppe der Verbindung ist ein Schlüsselelement in vielen Arzneimitteln, insbesondere Antibiotika. Die Erforschung ihrer Derivate könnte zur Entwicklung neuer therapeutischer Mittel führen.

Industrie

In der Industrie wird diese Verbindung bei der Synthese von Farbstoffen, Pigmenten und Agrochemikalien verwendet. Ihre Stabilität und Reaktivität machen sie für verschiedene Anwendungen in der chemischen Produktion geeignet.

Wirkmechanismus

Die biologische Aktivität von N,4-Dimethyl-N-(4-methyl-2-nitrophenyl)benzolsulfonamid beruht hauptsächlich auf seiner Fähigkeit, mit Enzymen und Proteinen zu interagieren. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die an zelluläre Makromoleküle binden und normale zelluläre Funktionen stören können. Die Sulfonamidgruppe kann natürliche Substrate von Enzymen imitieren und deren Aktivität hemmen, was zu antimikrobiellen Wirkungen führt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Ethyl-4-methylbenzolsulfonamid: Ähnliche Struktur, jedoch mit einer Ethylgruppe anstelle einer Nitrogruppe.

4-Methyl-N-(Prop-2-yn-1-yl)benzolsulfonamid: Enthält eine Propinylgruppe anstelle einer Nitrogruppe.

N,4-Dimethyl-N-nitroso-benzolsulfonamid: Enthält eine Nitrosogruppe anstelle einer Nitrogruppe.

Einzigartigkeit

N,4-Dimethyl-N-(4-methyl-2-nitrophenyl)benzolsulfonamid ist einzigartig durch das Vorhandensein sowohl einer Nitrogruppe als auch einer Sulfonamidgruppe in seiner Struktur. Diese Kombination verleiht ihm eine besondere chemische Reaktivität und biologische Aktivität, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.

Eigenschaften

Molekularformel |

C15H16N2O4S |

|---|---|

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

N,4-dimethyl-N-(4-methyl-2-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C15H16N2O4S/c1-11-4-7-13(8-5-11)22(20,21)16(3)14-9-6-12(2)10-15(14)17(18)19/h4-10H,1-3H3 |

InChI-Schlüssel |

QGNSEQTXDSOZSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)